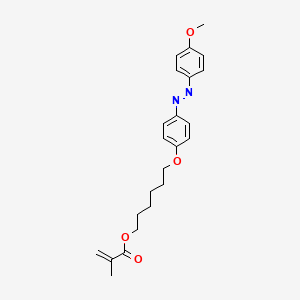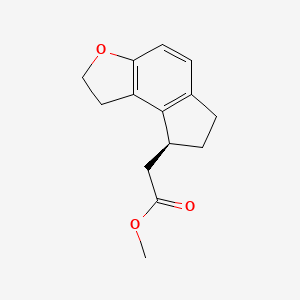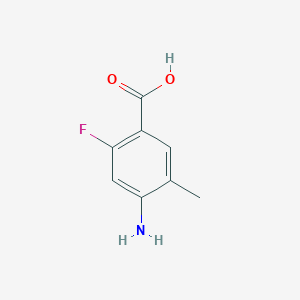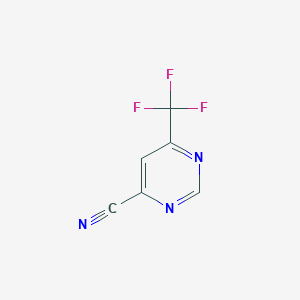
Methyl (1R,2R)-2-(4-aminophenyl)cyclopropanecarboxylate
描述
Methyl (1R,2R)-2-(4-aminophenyl)cyclopropanecarboxylate is a chemical compound that is widely used in scientific research. It is a cyclopropane derivative that has been shown to have a variety of biochemical and physiological effects.
作用机制
The mechanism of action of Methyl (Methyl (1R,2R)-2-(4-aminophenyl)cyclopropanecarboxylate)-2-(4-aminophenyl)cyclopropanecarboxylate is not fully understood. However, it is believed to work by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins. Prostaglandins are molecules that play a role in inflammation and pain. By inhibiting the activity of COX-2, Methyl (Methyl (1R,2R)-2-(4-aminophenyl)cyclopropanecarboxylate)-2-(4-aminophenyl)cyclopropanecarboxylate reduces the production of prostaglandins, leading to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
Methyl (Methyl (1R,2R)-2-(4-aminophenyl)cyclopropanecarboxylate)-2-(4-aminophenyl)cyclopropanecarboxylate has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). It has also been shown to reduce the production of reactive oxygen species (ROS), which can cause oxidative damage to cells. Additionally, it has been shown to have analgesic effects, reducing pain in animal models.
实验室实验的优点和局限性
One advantage of using Methyl (Methyl (1R,2R)-2-(4-aminophenyl)cyclopropanecarboxylate)-2-(4-aminophenyl)cyclopropanecarboxylate in lab experiments is its ability to reduce inflammation and pain. This makes it useful in studies that involve models of inflammation or pain. Additionally, it has been shown to have anti-cancer effects, making it useful in studies that involve cancer cells. One limitation of using Methyl (Methyl (1R,2R)-2-(4-aminophenyl)cyclopropanecarboxylate)-2-(4-aminophenyl)cyclopropanecarboxylate in lab experiments is its potential toxicity. It has been shown to be toxic to some types of cells, so caution should be taken when using it in experiments.
未来方向
There are several future directions for research involving Methyl (Methyl (1R,2R)-2-(4-aminophenyl)cyclopropanecarboxylate)-2-(4-aminophenyl)cyclopropanecarboxylate. One area of research is the development of new derivatives of the compound that have improved efficacy and reduced toxicity. Another area of research is the investigation of the compound's effects on other signaling pathways, such as the MAPK and NF-κB pathways. Additionally, further studies are needed to determine the optimal dosage and administration route for the compound in different experimental models. Finally, the potential use of Methyl (Methyl (1R,2R)-2-(4-aminophenyl)cyclopropanecarboxylate)-2-(4-aminophenyl)cyclopropanecarboxylate in clinical trials for the treatment of cancer and inflammation should be explored.
In conclusion, Methyl (Methyl (1R,2R)-2-(4-aminophenyl)cyclopropanecarboxylate)-2-(4-aminophenyl)cyclopropanecarboxylate is a cyclopropane derivative that has been shown to have a variety of biochemical and physiological effects. Its anti-inflammatory and analgesic effects make it useful in the treatment of pain and inflammation, while its anti-cancer effects make it useful in the treatment of cancer. While there are some limitations to its use in lab experiments, there are several future directions for research involving the compound.
科学研究应用
Methyl (Methyl (1R,2R)-2-(4-aminophenyl)cyclopropanecarboxylate)-2-(4-aminophenyl)cyclopropanecarboxylate has been used in a variety of scientific research applications. It has been shown to have anti-inflammatory and analgesic effects, making it useful in the treatment of pain and inflammation. It has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells.
属性
IUPAC Name |
methyl (1R,2R)-2-(4-aminophenyl)cyclopropane-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-14-11(13)10-6-9(10)7-2-4-8(12)5-3-7/h2-5,9-10H,6,12H2,1H3/t9-,10+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABLMNIKWSKUYMA-VHSXEESVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC1C2=CC=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1C[C@H]1C2=CC=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1356600-10-6 | |
| Record name | rac-methyl (1R,2R)-2-(4-aminophenyl)cyclopropane-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



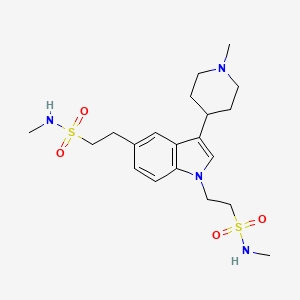
![4-[(4S,5R,6E,8E,10E,13Z)-1-Carboxy-4-hydroxynonadeca-6,8,10,13-tetraen-5-yl]sulfanylbenzoic acid](/img/structure/B3321474.png)
![5,7-Dihydroxyspiro[chromane-2,1'-cyclohexan]-4-one](/img/structure/B3321502.png)

![2-[(1R)-1-[(2R)-2-(2,4-difluorophenyl)oxiran-2-yl]ethoxy]oxane](/img/structure/B3321518.png)
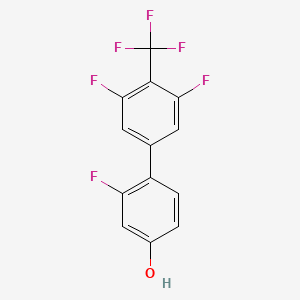
![Rupatadine fumarate impurity A [EP]](/img/structure/B3321529.png)
![(2S)-2-ethylbutyl 2-(((((2R,3S,4R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxytetrahydrofuran-2-yl)methoxy)(phenoxy)phosphoryl)amino)propanoate](/img/structure/B3321531.png)
